molecular formula C12H19NO2 B3008480 1-[7-(Hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]prop-2-en-1-one CAS No. 2308274-27-1

1-[7-(Hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]prop-2-en-1-one

Cat. No. B3008480
CAS RN: 2308274-27-1
M. Wt: 209.289
InChI Key: ONHPRAGQIZPYGX-UHFFFAOYSA-N
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Description

1-[7-(Hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]prop-2-en-1-one is a chemical compound with potential applications in scientific research. It is a spirocyclic ketone that has been synthesized and characterized for its biochemical and physiological effects.5]nonan-1-yl]prop-2-en-1-one.

Mechanism of Action

The mechanism of action of 1-[7-(Hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]prop-2-en-1-one is not well understood. However, it has been suggested that its activity against cancer cell lines may be due to its ability to induce apoptosis, or programmed cell death. It may also inhibit certain enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has both biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have activity against certain bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In addition, it has been studied for its potential as a chiral auxiliary in asymmetric synthesis.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[7-(Hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]prop-2-en-1-one in lab experiments is its potential as a lead compound for the development of anticancer drugs. Its unique structure and activity against cancer cell lines make it a promising candidate for further study. However, one limitation is that its mechanism of action is not well understood, which may make it difficult to develop drugs based on its activity.

Future Directions

There are several future directions for the study of 1-[7-(Hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]prop-2-en-1-one. One direction is to further investigate its mechanism of action against cancer cell lines and bacteria. This may lead to the development of new drugs based on its activity. Another direction is to study its potential as a chiral auxiliary in asymmetric synthesis. Finally, it may be worthwhile to investigate its activity against other types of cancer cell lines and bacteria.

Synthesis Methods

The synthesis of 1-[7-(Hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]prop-2-en-1-one involves the reaction of 4-penten-2-one with 7-(hydroxymethyl)-1-azaspiro[3.5]nonane in the presence of a base such as potassium carbonate. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the spirocyclic ketone. The product is then purified by column chromatography and characterized by spectroscopic techniques such as NMR and IR.

Scientific Research Applications

1-[7-(Hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]prop-2-en-1-one has potential applications in scientific research due to its unique structure and properties. It has been shown to have activity against certain cancer cell lines, making it a potential lead compound for the development of anticancer drugs. Additionally, it has been studied for its potential as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-11(15)13-8-7-12(13)5-3-10(9-14)4-6-12/h2,10,14H,1,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHPRAGQIZPYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC12CCC(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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